

H-Asp-OMe: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *H-Asp-OMe*

Cat. No.: *B555706*

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Introduction

L-Aspartic acid α -methyl ester (**H-Asp-OMe**) is a derivative of the non-essential amino acid L-aspartic acid, a molecule of significant interest in the fields of neuroscience, drug development, and peptide chemistry. As an excitatory neurotransmitter, L-aspartate plays a crucial role in synaptic transmission within the central nervous system.[1][2][3] **H-Asp-OMe**, as a chemically modified version, serves as a valuable tool for researchers studying neurotransmitter systems and developing novel therapeutics targeting neurological disorders.[4][5] This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and biological relevance of **H-Asp-OMe**, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

H-Asp-OMe is characterized by the esterification of the α -carboxylic acid group of L-aspartic acid with a methyl group. This modification alters the molecule's polarity and reactivity, making it a useful intermediate in various synthetic applications.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **H-Asp-OMe** and its common salt form.

Property	Value	Reference
Chemical Name	L-Aspartic acid α -methyl ester	[6][7]
Synonyms	H-Asp-OMe, Methyl L-aspartate	[6][7]
CAS Number	17812-32-7	[6][7]
Molecular Formula	C ₅ H ₉ NO ₄	[7]
Molecular Weight	147.13 g/mol	
Appearance	White to off-white powder	
Purity	>98%	[7]

Note: Some properties are for the hydrochloride salt, a common commercially available form.

Spectroscopic Data

While specific spectra for **H-Asp-OMe** are not readily available in public databases, the following tables provide expected spectroscopic characteristics based on the analysis of the parent compound, L-aspartic acid, and its derivatives.

Table 1: Estimated ¹H NMR Chemical Shifts (in D₂O)

Proton	Estimated Chemical Shift (ppm)	Multiplicity
α -CH	~3.9	Doublet of doublets
β -CH ₂	~2.8	Multiplet
-OCH ₃	~3.7	Singlet

Reference data for L-aspartic acid can be found in various spectral databases.[8][9][10]

Table 2: Estimated ¹³C NMR Chemical Shifts (in D₂O)

Carbon	Estimated Chemical Shift (ppm)
α -COO	~175
β -COO	~178
α -CH	~53
β -CH ₂	~37
-OCH ₃	~52

Reference data for L-aspartic acid is available for comparison.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Table 3: Key FT-IR Absorption Bands (as KBr pellet)

Functional Group	Wavenumber (cm ⁻¹)
N-H stretch (amine)	3200-3000
C-H stretch (alkane)	3000-2850
C=O stretch (ester)	~1740
C=O stretch (carboxylic acid)	~1710
N-H bend (amine)	1640-1550
C-O stretch (ester)	1300-1000

Reference spectra for L-aspartic acid show characteristic peaks for the amino acid functional groups.[\[14\]](#)[\[15\]](#)

Table 4: Expected Mass Spectrometry Fragments (Electron Ionization)

m/z	Possible Fragment
147	$[M]^+$
116	$[M - OCH_3]^+$
88	$[M - COOCH_3]^+$
74	$[CH(NH_2)COOH]^+$

The mass spectrum of L-aspartic acid provides a reference for the fragmentation pattern.[\[16\]](#)

Experimental Protocols

Synthesis of L-Aspartic acid α -methyl ester (H-Asp-OMe)

A common and effective method for the synthesis of amino acid methyl esters is the Fischer esterification using thionyl chloride and methanol.[\[17\]](#)

Materials:

- L-Aspartic acid
- Methanol (anhydrous)
- Thionyl chloride ($SOCl_2$)
- Diethyl ether (anhydrous)
- Round-bottom flask
- Magnetic stirrer
- Ice bath
- Rotary evaporator

Procedure:

- Suspend L-Aspartic acid (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
- Cool the suspension in an ice bath.
- Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
- Once the reaction is complete, remove the excess methanol and HCl under reduced pressure using a rotary evaporator.
- To the resulting solid, add anhydrous diethyl ether to precipitate the product, L-Aspartic acid α -methyl ester hydrochloride.
- Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

An alternative method involves the use of trimethylchlorosilane in methanol, which offers mild reaction conditions and good to excellent yields.^{[18][19]}

Biological Context and Signaling Pathways

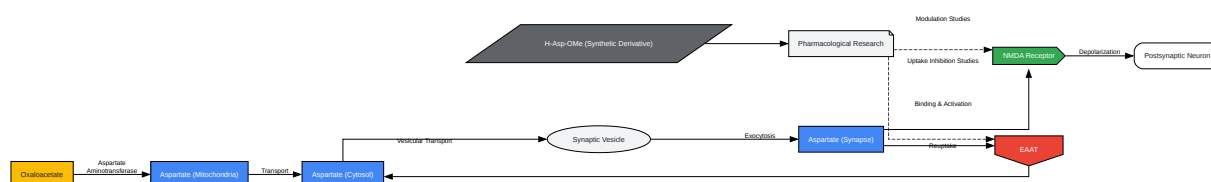
L-aspartate, the parent molecule of **H-Asp-OMe**, is a well-established excitatory neurotransmitter in the central nervous system, acting primarily on N-methyl-D-aspartate (NMDA) receptors.^{[1][3]} The metabolic pathway of aspartate is interconnected with central carbon metabolism and the urea cycle.

Aspartate Metabolism and its Role in Neurotransmission

Aspartate is synthesized in the mitochondria from oxaloacetate, a key intermediate in the citric acid cycle, through a transamination reaction catalyzed by aspartate aminotransferase.^[20] It can then be transported into the cytoplasm and packaged into synaptic vesicles. Upon neuronal excitation, aspartate is released into the synaptic cleft where it can bind to and

activate postsynaptic NMDA receptors, leading to neuronal depolarization and the propagation of the nerve impulse.[1][2] The action of aspartate is terminated by its reuptake into neurons and glial cells by excitatory amino acid transporters (EAATs).

H-Asp-OMe, as a derivative of L-aspartate, is a valuable pharmacological tool to study these processes. Its modified structure may influence its interaction with receptors and transporters, providing insights into the structure-activity relationships of excitatory neurotransmission.

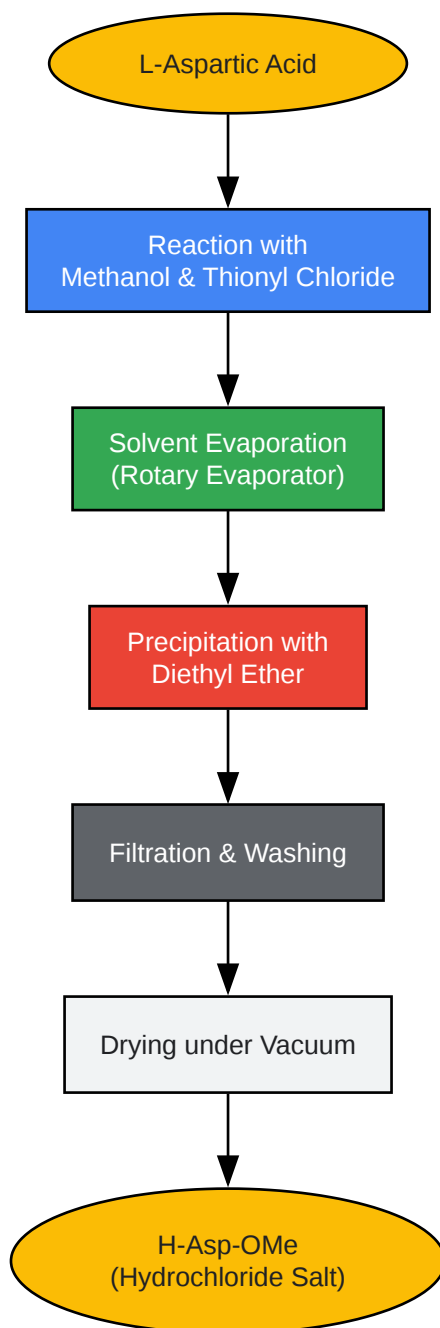


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Aspartate metabolism and neurotransmission pathway.

Synthesis Workflow for H-Asp-OMe

The synthesis of **H-Asp-OMe** from L-aspartic acid is a straightforward laboratory procedure. The following diagram illustrates the key steps in the synthesis and purification process.



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General workflow for the synthesis of **H-Asp-OMe**.

Conclusion

H-Asp-OMe is a valuable chemical entity for researchers in neuroscience and medicinal chemistry. Its relationship to the excitatory neurotransmitter L-aspartate makes it a key tool for investigating synaptic transmission and for the development of novel drugs targeting

neurological and psychiatric disorders. This guide has provided a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its biological context, serving as a foundational resource for scientists working with this important molecule.

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